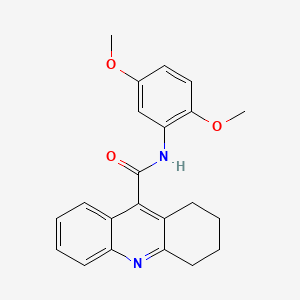![molecular formula C19H24N2O5S B11945798 (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(4-quinolinyl)methanol; sulfuric acid](/img/structure/B11945798.png)
(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(4-quinolinyl)methanol; sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “sulfuric acid compound with (9R)-cinchonan-9-ol (1:1)” is a unique chemical entity formed by the combination of sulfuric acid and (9R)-cinchonan-9-ol in a 1:1 molar ratio. Sulfuric acid, known for its strong acidic properties, is a highly corrosive and viscous liquid. (9R)-cinchonan-9-ol is an alkaloid derived from the cinchona tree, known for its chiral properties and use in asymmetric synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid compound with (9R)-cinchonan-9-ol typically involves the direct reaction of sulfuric acid with (9R)-cinchonan-9-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired 1:1 compound. The reaction is exothermic, and it is essential to maintain a controlled temperature to prevent decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of high-purity sulfuric acid and (9R)-cinchonan-9-ol. The reactants are mixed in a reactor equipped with temperature control and stirring mechanisms. The reaction mixture is then allowed to react for a specific period, followed by purification steps to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
The sulfuric acid compound with (9R)-cinchonan-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfur-containing alcohols.
Substitution: The compound can undergo substitution reactions where the hydroxyl group of (9R)-cinchonan-9-ol is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed.
Major Products
The major products formed from these reactions include sulfonic acids, sulfur-containing alcohols, and various substituted derivatives of (9R)-cinchonan-9-ol.
Wissenschaftliche Forschungsanwendungen
The sulfuric acid compound with (9R)-cinchonan-9-ol has several scientific research applications:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism by which the sulfuric acid compound with (9R)-cinchonan-9-ol exerts its effects involves the interaction of the chiral center of (9R)-cinchonan-9-ol with various molecular targets. The sulfuric acid component enhances the reactivity of the compound, facilitating its role as a catalyst in chemical reactions. The molecular pathways involved include the activation of substrates and the stabilization of transition states during reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfuric acid compound with (9S)-cinchonan-9-ol: This compound is similar but has the opposite chirality.
Sulfuric acid compound with quinine: Another chiral compound derived from the cinchona tree.
Sulfuric acid compound with cinchonidine: A related compound with similar chiral properties.
Uniqueness
The sulfuric acid compound with (9R)-cinchonan-9-ol is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral catalyst makes it valuable in asymmetric synthesis, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C19H24N2O5S |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;sulfuric acid |
InChI |
InChI=1S/C19H22N2O.H2O4S/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4/h2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4) |
InChI-Schlüssel |
KFHZMXDENPHHOU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(methylamino)acetyl]alanine](/img/structure/B11945725.png)
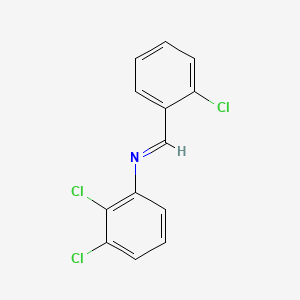
![4-{[(2-Fluoroanilino)carbonyl]amino}benzoic acid](/img/structure/B11945731.png)
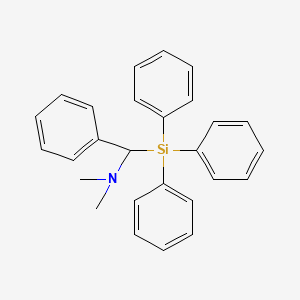


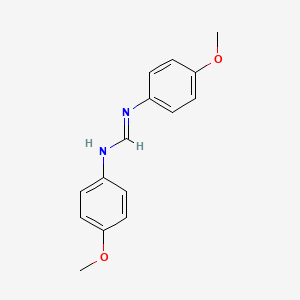
![N-(1-Benzyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-chloro-benzenesulfonamide](/img/structure/B11945746.png)
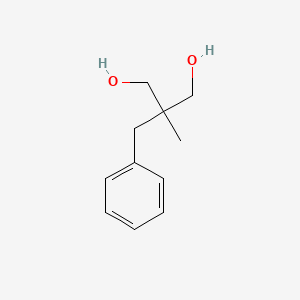
![Dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate](/img/structure/B11945752.png)
